1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose
Overview
Description
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose: is a synthetic organic compound with the molecular formula C16H20O7 . It is a derivative of D-allofuranose, a sugar molecule, and features protective groups such as isopropylidene and benzoyl. These protective groups are commonly used in carbohydrate chemistry to prevent unwanted reactions at specific hydroxyl groups during synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be synthesized through a multi-step process involving the protection of hydroxyl groups and selective benzoylation. The typical synthetic route involves:
Protection of the hydroxyl groups: The hydroxyl groups at positions 1 and 2 of D-allofuranose are protected using acetone and an acid catalyst to form the isopropylidene group.
Selective benzoylation: The hydroxyl group at position 3 is then selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of carbohydrate protection and selective functionalization are applied. Industrial processes would likely involve optimized reaction conditions, efficient purification techniques, and scalable procedures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose undergoes various chemical reactions, including:
Hydrolysis: The isopropylidene and benzoyl protective groups can be removed under acidic or basic conditions to yield the free sugar.
Oxidation: The compound can undergo oxidation reactions at the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove protective groups.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid) are used for oxidation.
Major Products Formed:
Hydrolysis: Free D-allofuranose.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Scientific Research Applications
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including nucleoside analogues.
Medicine: It is involved in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose primarily involves its role as a protected sugar derivative. The protective groups (isopropylidene and benzoyl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective functionalization at other positions. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected sugar derivative with similar protective groups.
3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: A compound with a benzyl protective group instead of benzoyl.
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-α-D-glucofuranoside: A compound with additional benzoyl groups at positions 5 and 6.
Uniqueness: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is unique due to its specific combination of protective groups, which allows for selective functionalization and synthesis of complex molecules. Its structure provides a balance between stability and reactivity, making it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
[(5R,6R,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3/t10-,11-,12-,13-,15?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGHHSPTSHJCW-DVKSKCSOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)OC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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